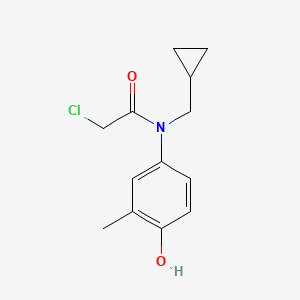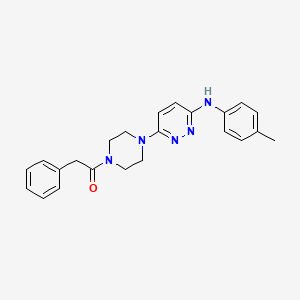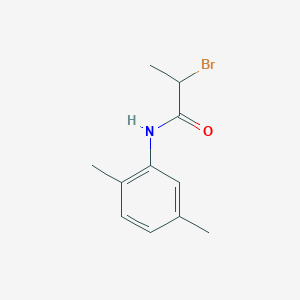
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects.
作用機序
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide acts as an adenosine receptor agonist, which means that it binds to and activates adenosine receptors in the body. Adenosine receptors are found throughout the body, including in the brain, where they play a role in regulating various physiological processes, such as inflammation, pain, and neuronal function. By activating these receptors, 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can have a wide range of effects on the body, including anti-inflammatory, anti-nociceptive, and neuroprotective effects. These effects are thought to be mediated through the activation of adenosine receptors, which can modulate various signaling pathways in the body.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily produced in large quantities and purified to a high degree of purity. Additionally, 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been extensively studied in various animal models and has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in lab experiments is that its effects may be highly dependent on the specific experimental conditions used, and further studies may be needed to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are many potential future directions for research on 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide, including further studies on its mechanisms of action, potential therapeutic applications, and optimization of its pharmacological properties. Additionally, future studies may explore the use of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the potential therapeutic applications of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide make it an exciting area of research with many potential future directions.
合成法
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloroacetyl chloride with N-(cyclopropylmethyl)-4-hydroxy-3-methylbenzylamine, followed by acetylation with acetic anhydride. Other methods involve the use of different starting materials or reagents, but the overall goal is to produce a pure and stable form of 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide that can be used for research purposes.
科学的研究の応用
2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of neuroprotection, pain management, and inflammation. Studies have shown that 2-Chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can activate adenosine receptors in the brain, which can lead to a reduction in oxidative stress and inflammation, as well as an increase in neuronal survival and function.
特性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-6-11(4-5-12(9)16)15(13(17)7-14)8-10-2-3-10/h4-6,10,16H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBBGNSZPEMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2739973.png)

![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2739975.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)


![2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2739981.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)
![8-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B2739984.png)


![N-[4-[3-(Methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2739989.png)
![Ethyl (4-{[({4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}amino)carbonyl]amino}phenyl)acetate](/img/structure/B2739993.png)